![molecular formula C17H12ClFN2O2 B2740437 1-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione CAS No. 895651-09-9](/img/structure/B2740437.png)
1-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione, also known as CFMP, is a pyrazine derivative that has been extensively studied for its potential therapeutic applications. CFMP is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the biosynthesis of pyrimidine nucleotides. DHODH inhibition has been shown to have anti-inflammatory, immunomodulatory, and antiproliferative effects, making CFMP a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Gastroesophageal Reflux Disease (GERD) Treatment
TAK-438 was selected as a drug candidate for treating GERD, a condition characterized by acid reflux from the stomach into the esophagus. Unlike traditional proton pump inhibitors (PPIs), TAK-438 exhibits more potent efficacy and longer duration of action. It inhibits the H⁺,K⁺-ATPase enzyme, reducing gastric acid secretion and providing relief to GERD patients .
Peptic Ulcer Therapy
Peptic ulcers, caused by Helicobacter pylori infection or excessive acid production, can be debilitating. TAK-438’s potent acid-blocking properties make it a promising therapeutic option for peptic ulcers. Its extended duration of action ensures sustained relief for patients .
Acid-Related Diseases Beyond GERD and Ulcers
TAK-438’s versatility extends beyond GERD and peptic ulcers. It may be effective in managing other acid-related conditions, such as Zollinger-Ellison syndrome, gastritis, and stress-induced mucosal damage .
Potassium-Competitive Acid Blocker (P-CAB) Research
TAK-438 belongs to a class of P-CABs that selectively inhibit the H⁺,K⁺-ATPase pump in the stomach lining. Researchers continue to explore its mechanism of action and potential applications in acid-related disorders .
Chemical Synthesis and Medicinal Chemistry
Scientists study TAK-438’s structure-activity relationship (SAR) to optimize its pharmacological properties. Its pyrrole scaffold and fluorinated phenyl groups contribute to its potency and selectivity. Researchers aim to design novel derivatives with improved efficacy and safety profiles .
Organic Synthesis and Boron Chemistry
TAK-438 contains a boron atom (trifluoroborate group). Boron-containing compounds play crucial roles in organic synthesis, catalysis, and materials science. Researchers investigate TAK-438’s reactivity and explore its potential as a building block for other boron-based molecules .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-5-3-6-14(10-13)21-9-8-20(16(22)17(21)23)11-12-4-1-2-7-15(12)19/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYUYYVJUQPOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.